
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and a diphenylhexane backbone. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts and solvents that facilitate the desired transformations .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and carbamate group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways . This compound can inhibit or activate enzymes, block or stimulate receptors, and alter cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ritonavir: A protease inhibitor used in the treatment of HIV, which also contains a thiazole ring and carbamate group.
Lopinavir: Another protease inhibitor with a similar structure and function to ritonavir.
Darunavir: A protease inhibitor with a thiazole ring, used in combination with other antiretroviral agents.
Uniqueness
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H29N3O4S |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
InChI |
InChI=1S/C25H29N3O4S/c1-18(29)27-21(12-19-8-4-2-5-9-19)14-24(30)23(13-20-10-6-3-7-11-20)28-25(31)32-16-22-15-26-17-33-22/h2-11,15,17,21,23-24,30H,12-14,16H2,1H3,(H,27,29)(H,28,31) |
InChI-Schlüssel |
LGKRKMCCXYIVTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron](/img/structure/B15125390.png)
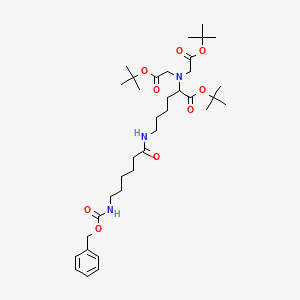
![1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt](/img/structure/B15125415.png)
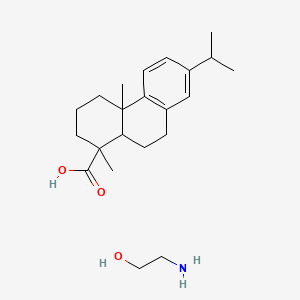
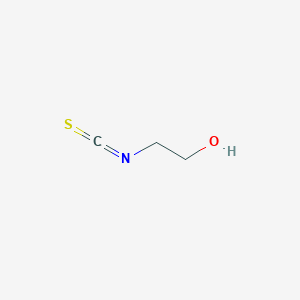
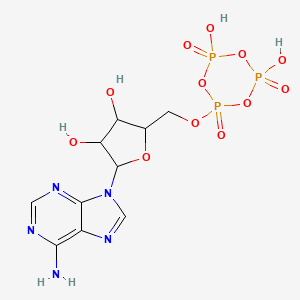
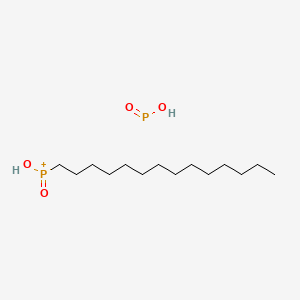
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)
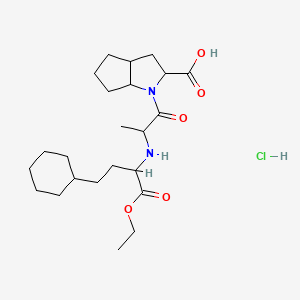
![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
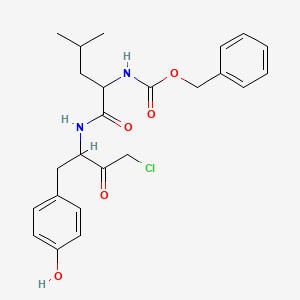
![(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one](/img/structure/B15125505.png)
